2,6-Difluoro-3-methylaniline

pKa basicity nucleophilicity

2,6-Difluoro-3-methylaniline (DFMA) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol. It features fluorine atoms at the 2- and 6-positions and a methyl group at the 3-position of the aniline ring, creating a unique electronic and steric profile distinct from unsubstituted, mono-fluorinated, or chloro-substituted aniline analogs.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
CAS No. 144851-63-8
Cat. No. B1354943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methylaniline
CAS144851-63-8
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)N)F
InChIInChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
InChIKeyZMNJSSZHDRBGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-methylaniline (CAS 144851-63-8): A Specialized Fluorinated Aniline Building Block for Agrochemical and Pharmaceutical Synthesis


2,6-Difluoro-3-methylaniline (DFMA) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol . It features fluorine atoms at the 2- and 6-positions and a methyl group at the 3-position of the aniline ring, creating a unique electronic and steric profile distinct from unsubstituted, mono-fluorinated, or chloro-substituted aniline analogs [1]. DFMA serves primarily as a chemical intermediate in the synthesis of triazolo herbicides and pesticides, as well as in pharmaceutical research targeting serotonin receptors and kinase inhibitors [2]. The compound is commercially available at purities of 95–97% from multiple vendors, with typical storage requirements at 2–8°C with light protection [3].

Why 2,6-Difluoro-3-methylaniline Cannot Be Replaced by Generic Aniline Derivatives Without Verifying Performance Equivalence


The simultaneous presence of two ortho-fluorine atoms and a meta-methyl group in DFMA creates a unique combination of electronic and steric properties that cannot be replicated by readily available simpler anilines such as 2,6-difluoroaniline (lacking the methyl group) or 3-methylaniline (lacking the fluorine atoms). The 2,6-difluoro substitution pattern depresses the pKa of the aniline NH₂ group by approximately 2.8 log units relative to 3-methylaniline, dramatically altering nucleophilicity and protonation state under physiological and reaction conditions . Conversely, the 3-methyl group partially offsets this electron-withdrawing effect while introducing steric bulk that influences regioselectivity in subsequent coupling or cyclization steps [1]. Substituting a non-fluorinated or differently fluorinated aniline without systematic experimental verification risks altered reaction yields, compromised biological target engagement, and potentially different toxicological profiles, particularly in agrochemical intermediates where fluorination pattern directly correlates with herbicidal potency and environmental persistence .

Quantitative Differentiation Evidence: 2,6-Difluoro-3-methylaniline vs. Closest Structural Analogs


Reduced Basicity (pKa) of 2,6-Difluoro-3-methylaniline Relative to Non-Fluorinated Anilines

The predicted pKa of 2,6-difluoro-3-methylaniline (1.94 ± 0.10) is substantially lower than that of its non-fluorinated analog 3-methylaniline (pKa 4.69–4.73) . This 2.75–2.79 log unit decrease in basicity is driven by the electron-withdrawing effect of the two ortho-fluorine atoms. Compared to 2,6-difluoroaniline (predicted pKa 1.81 ± 0.10), the 3-methyl group provides a modest +0.13 unit increase in pKa, demonstrating the fine-tuning capability offered by the combined substitution pattern [1]. Under typical amide coupling conditions (pH 7–9), 2,6-difluoro-3-methylaniline exists predominantly in the neutral free-base form, whereas 3-methylaniline is substantially protonated, leading to fundamentally different reactivity profiles in nucleophilic reactions and enzyme binding interactions .

pKa basicity nucleophilicity protonation state

Enhanced Lipophilicity (LogP) of 2,6-Difluoro-3-methylaniline vs. Non-Fluorinated and Non-Methylated Analogs

The measured and calculated LogP values for 2,6-difluoro-3-methylaniline demonstrate a distinct lipophilicity profile relative to its closest analogs. DFMA has a reported LogP of 2.44 (chemsrc) or XLogP3 of 1.8 (PubChem-derived), compared to 2.13 for 2,6-difluoroaniline (lacking the methyl group) and 1.66 for 3-methylaniline (lacking the fluorine atoms) [1][2]. The combined fluorine-methyl substitution pattern yields a compound that is more lipophilic than either parent scaffold alone (additive or potentially cooperative effect), with an increase of +0.31 LogP units over 2,6-difluoroaniline and +0.78–1.1 LogP units over 3-methylaniline [2]. This intermediate-to-high lipophilicity is consistent with the compound's established role in agrochemical synthesis, where balanced LogP values (typically 1–3) correlate with optimal foliar uptake and translocation in herbicidal applications .

LogP lipophilicity membrane permeability bioavailability

Specificity in Triazolo Herbicide Synthesis: 2,6-Difluoro-3-methylaniline as a Key Intermediate for Bicyclic Triazolones

2,6-Difluoro-3-methylaniline is specifically documented as a precursor in the synthesis of triazolo compounds with herbicidal activity, where the 2,6-difluoro-3-methyl substitution pattern on the aniline ring is integral to the final pharmacophore . The compound is converted to 2,6-dichloro-3-fluoroaniline and subsequently elaborated into bicyclic triazolone herbicides . In contrast, non-fluorinated anilines such as 3-methylaniline lack the halogen substituent at the 2- and 6-positions required for the Halex exchange or direct fluorination steps that generate the active herbicide scaffold. Patent literature on herbicidal aryl triazolinones (e.g., US 4315767, EP 0690860) consistently specifies halogen substitution ortho to the aniline nitrogen as a structural requirement for herbicidal activity, with fluorine at these positions providing superior metabolic stability and potency compared to chlorine or bromine analogs [1]. While direct ED₅₀ or IC₅₀ values for DFMA itself are not publicly available (its role is as an intermediate, not the active ingredient), the structural prerequisites documented in patent SAR studies support its non-substitutable role in this synthetic pathway [1].

triazolo herbicide heterocyclic synthesis agrochemical intermediate triazolinone

Environmental Hazard Profile: Aquatic Toxicity Data for 2,6-Difluoro-3-methylaniline Informs Procurement and Handling Decisions

2,6-Difluoro-3-methylaniline is explicitly flagged for aquatic toxicity, with the vendor CymitQuimica stating that '2,6-DFMA has been shown to be toxic to aquatic organisms, so care should be taken when using this chemical' . This distinguishes DFMA from 2,6-difluoroaniline and 3-methylaniline, which carry different hazard profiles: 2,6-difluoroaniline is classified as a combustible liquid (GHS02) with acute oral toxicity (GHS06), while 3-methylaniline (m-toluidine) is classified as Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331) . DFMA's specific combination of GHS hazard statements (H302, H312, H315, H319, H332) indicates harmful effects via multiple exposure routes including skin irritation and serious eye irritation, as documented on ChemicalBook . The explicit aquatic toxicity warning for DFMA is a procurement-relevant differentiator for organizations operating under ISO 14001 environmental management systems or requiring aquatic toxicity profiling for discharge permits .

aquatic toxicity environmental safety GHS classification waste handling

Optimal Application Scenarios for Procuring 2,6-Difluoro-3-methylaniline Based on Verified Differentiation Evidence


Synthesis of Fluorinated Triazolo or Triazolinone Herbicide Candidates Requiring Ortho-Fluorine Substitution

DFMA is the preferred aniline building block for medicinal and agrochemical chemistry teams synthesizing bicyclic triazolone herbicides where the 2,6-difluoro substitution pattern is a structural prerequisite for target engagement. The compound's documented role as a precursor to 2,6-dichloro-3-fluoroaniline enables sequential halogen-exchange chemistry that is not accessible from non-fluorinated or mono-fluorinated anilines . Procurement of DFMA in this context avoids the need for late-stage fluorination of the aniline ring, which can introduce regioselectivity challenges and lower overall yields.

Pharmaceutical Research Requiring Aniline Intermediates with Precisely Tuned Basicity and Lipophilicity

For drug discovery programs—particularly those targeting CNS receptors such as serotonin 5-HT₆, where DFMA has been implicated as a key intermediate—the compound's pKa of 1.94 and LogP of 2.44 offer a differentiated physicochemical profile compared to non-fluorinated anilines [1]. The depressed basicity ensures the amine remains predominantly unprotonated at physiological pH, which can enhance passive membrane permeability and reduce P-glycoprotein efflux susceptibility. The intermediate LogP balances adequate aqueous solubility with sufficient lipophilicity for blood–brain barrier penetration in CNS-targeted programs .

Structure–Activity Relationship (SAR) Studies on 2,6-Disubstituted Aniline Kinase Inhibitors

In kinase inhibitor medicinal chemistry, 2,6-disubstituted anilines are frequently employed as hinge-binding motifs or pendant aryl groups. DFMA provides a unique combination of electron-withdrawing fluorine atoms (reducing electron density on the ring and modulating π-stacking interactions with kinase hinge residues) and a methyl group that introduces steric bulk and modest electron donation [2]. This pattern is distinct from 2,6-dichloroaniline (larger halogen atoms, different electronic effects) and 2,6-difluoroaniline (lacking the methyl-induced conformational bias), making DFMA a valuable diversification point in lead optimization campaigns [3].

Industrial-Scale Synthesis Requiring Documented Hazard and Environmental Impact Profiles

For process chemistry groups scaling up reactions involving aniline derivatives, DFMA's well-characterized hazard profile (GHS H302, H312, H315, H319, H332; Hazard Class 6.1) and its documented aquatic toxicity provide the regulatory certainty needed for environmental impact assessments and waste management planning . Unlike 3-methylaniline (which carries more severe acute toxicity classifications H301+H311+H331) or 2,6-difluoroaniline (which has a flammable liquid classification), DFMA's hazard profile mandates specific but manageable safety protocols. Procurement teams at organizations with ISO 14001 certification can integrate this information into their chemical approval workflows .

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